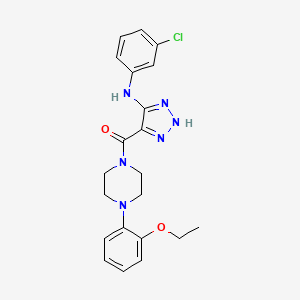![molecular formula C22H20ClN3O4 B14109024 5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14109024.png)
5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, oxo, phenyl, and hydrazinecarbonyl groups, makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid typically involves multi-step organic synthesis One common approach is to start with the quinoline derivative, which undergoes chlorination to introduce the chloro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro or phenyl positions.
科学的研究の応用
4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or a pharmacophore for designing new therapeutic agents.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid involves its interaction with molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazinecarbonyl group may form covalent bonds with nucleophilic sites in proteins or enzymes, inhibiting their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid include:
Quinoline derivatives: Compounds with a quinoline core structure, such as chloroquine or quinine.
Hydrazinecarbonyl compounds: Molecules containing the hydrazinecarbonyl group, like hydrazinecarboxamide.
Uniqueness
The uniqueness of 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of the chloro, oxo, phenyl, and hydrazinecarbonyl groups in a single molecule provides multiple sites for chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C22H20ClN3O4 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
5-[(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)ethylidene]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(25-26-18(27)8-5-9-19(28)29)20-21(14-6-3-2-4-7-14)16-12-15(23)10-11-17(16)24-22(20)30/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,24,30)(H,26,27)(H,28,29)/b25-13+ |
InChIキー |
CFLPDLZFUOOSIG-DHRITJCHSA-N |
異性体SMILES |
C/C(=N\NC(=O)CCCC(=O)O)/C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
正規SMILES |
CC(=NNC(=O)CCCC(=O)O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
溶解性 |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


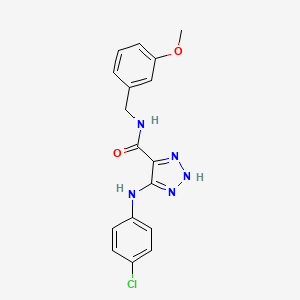
![tert-butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14108960.png)
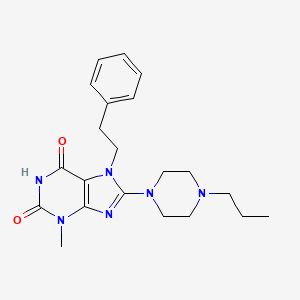
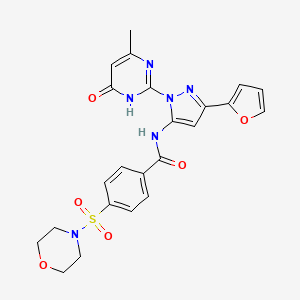
![trans-7,8,9,10-Tetrahydro-benzo[a]pyrene-7,8-diol Dibenzoate](/img/structure/B14108978.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14108984.png)
![3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14108986.png)

![1-(3,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108999.png)
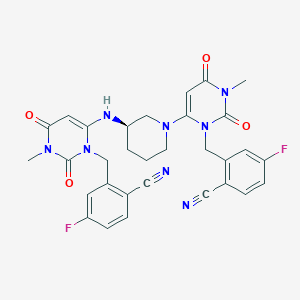
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109015.png)

